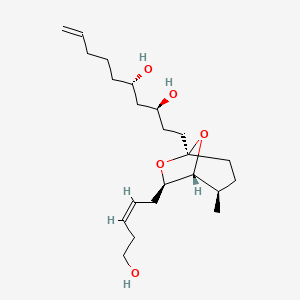

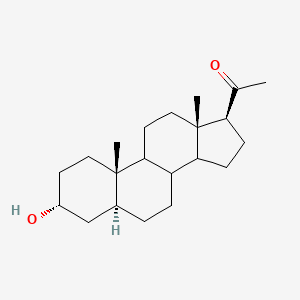

5alpha-Pregnan-3alpha-ol-20-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.

Aplicaciones Científicas De Investigación

Neurobehavioral Effects

5alpha-Pregnan-3alpha-ol-20-one (3alpha,5alpha-THP) influences various neurobehavioral aspects. It modulates sexual receptivity in female rats, impacting behaviors like lordosis, exploratory actions, and anti-anxiety responses (Frye & Paris, 2009). Additionally, its interaction with GABA(A) receptors in the ventral tegmental area (VTA) is crucial for these behaviors. This neurosteroid is also involved in other motivational and stress-related behaviors, as it acts through various neuroreceptors (Frye, 2007).

Antidepressant Effects

Research indicates that 3alpha,5alpha-THP has potential antidepressant effects. In rats, variations in the levels of this neurosteroid in the hippocampus are associated with depressive behavior, suggesting its role in mood regulation (Frye & Walf, 2004). This aspect of 3alpha,5alpha-THP is crucial for understanding mood disorders and their treatment, especially in females.

Pregnancy and Parturition

3alpha,5alpha-THP levels show significant changes during pregnancy, suggesting a role in pregnancy maintenance. The ratios between different isomers of this neurosteroid fluctuate throughout pregnancy, impacting physiological processes related to parturition (Pařízek et al., 2005).

Gastric Acid Secretion

5alpha-Pregnan-3alpha-ol-20-one also influences physiological processes such as gastric acid secretion. In rats, this neurosteroid stimulates gastric acid secretion in a dose-dependent manner, indicating its role in gastrointestinal functions (Watanabe et al., 2000).

Serotonergic Neuron Modulation

This neurosteroid modulates the activity of serotonergic neurons in the dorsal raphe nucleus. Gender differences in mood disorders could be partially explained by this modulation, offering insights into gender-specific treatment for affective disorders (Robichaud & Debonnel, 2004).

Behavioral and Neuroendocrine Effects

3alpha,5alpha-THP's actions in the VTA are crucial for facilitating various behaviors, such as social and sexual activities. Its effects on exploratory and anti-anxiety behaviors depend on estrogen priming, underscoring the complex interactions between neurosteroids and hormones (Frye et al., 2008).

Antiseizure Effects

3alpha,5alpha-THP demonstrates antiseizure effects when acting in specific brain regions like the raphe magnus. It lowers the incidence of myoclonic seizures in rats, suggesting potential therapeutic applications for seizure disorders (Frye & Muscatiello, 2001).

Dopamine-Mediated Behavior

The neurosteroid affects dopamine-mediated behavior in rodents, indicating its potential role in psychotic disorders. It alters behaviors that are indicative of antipsychotic-like activity, which is significant for understanding and treating mental health conditions (Khisti et al., 2002).

Propiedades

Nombre del producto |

5alpha-Pregnan-3alpha-ol-20-one |

|---|---|

Fórmula molecular |

C21H34O2 |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16?,17+,18?,19?,20-,21+/m0/s1 |

Clave InChI |

AURFZBICLPNKBZ-LOPWJTSLSA-N |

SMILES isomérico |

CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Sinónimos |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

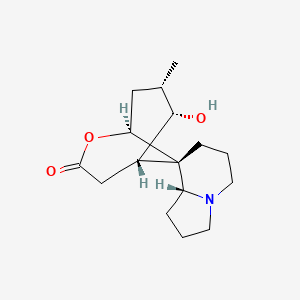

![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)

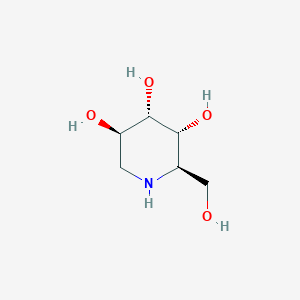

![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)

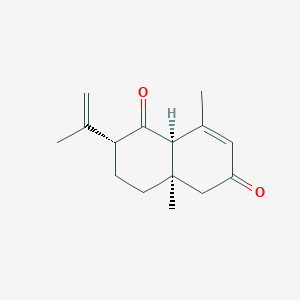

![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)